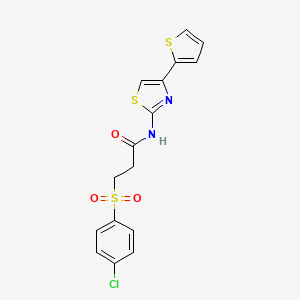

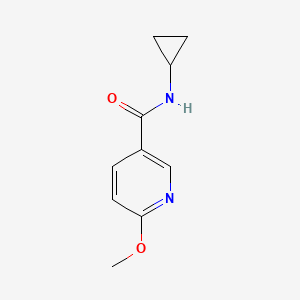

3-((4-氯苯基)磺酰基)-N-(4-(噻吩-2-基)噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antiviral and antitumor properties. Sulfonamides are characterized by the presence of the sulfonyl group attached to an amine, and they have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, as described in one of the papers, begins with 4-chlorobenzoic acid. This compound undergoes esterification, hydrazination, salt formation, and cyclization to yield an intermediate thiadiazole thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final sulfonamide compounds . Although the specific synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is not detailed in the provided papers, the general approach would likely be similar, involving the formation of the appropriate sulfonyl chloride intermediate and its subsequent reaction with the corresponding amine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonyl group and the aromatic rings, such as the chlorophenyl and thiophenyl groups, contribute to the compound's ability to interact with biological targets. The thiadiazole ring, in particular, is a heterocyclic compound that can enhance binding affinity and selectivity towards certain enzymes or receptors .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of an oxiranyl group in a related compound allows it to react with different nucleophiles, leading to the formation of a variety of products with potential antiviral activities . The reactivity of the sulfonamide group itself can also be exploited to create diverse derivatives, which can be screened for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens, like chlorine, and the specific arrangement of the rings can affect these properties. These characteristics are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the drug is absorbed, distributed, metabolized, and excreted in the body.

Relevant Case Studies

Case studies involving sulfonamide derivatives often focus on their biological activities. For instance, some derivatives have shown anti-tobacco mosaic virus activity, indicating their potential as antiviral agents . In the field of oncology, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antimitotic properties and ability to disrupt tubulin polymerization . These studies highlight the therapeutic potential of sulfonamide derivatives and the importance of understanding their structure-activity relationships.

科学研究应用

合成和生物活性

阿尔茨海默病治疗候选药物:

- 合成了一系列与查询结构相关的化合物的 N 取代衍生物,以评估阿尔茨海默病的潜在候选药物。筛选了这些化合物对乙酰胆碱酯酶 (AChE) 的酶抑制活性,并评估了溶血活性,表明它们作为治疗剂的潜力 (Rehman 等,2018).

抗惊厥剂:

- 合成了含有磺酰胺噻唑部分的衍生物,并评估了其抗惊厥活性。其中一些化合物显示出对匹罗毒素诱导的惊厥的显着保护作用,突出了它们作为抗惊厥剂的潜力 (Farag 等,2012).

抗病毒活性:

- 合成了新的磺酰胺衍生物,并显示出具有抗烟草花叶病毒活性,表明它们在抗病毒疗法中的潜在应用 (Chen 等,2010).

抗癌剂:

- 合成了具有与查询相似的核心结构的化合物,并评估了它们对黑色素瘤细胞系的促凋亡活性,证明了它们作为抗癌剂的潜力 (Yılmaz 等,2015).

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKWZLKXVZZXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)